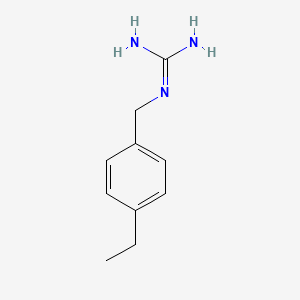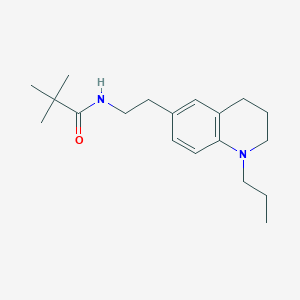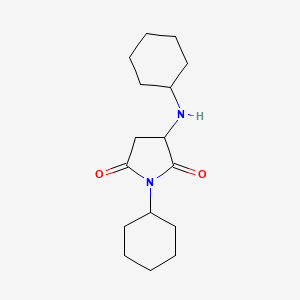
1-Cyclohexyl-3-(Cyclohexylamino)pyrrolidin-2,5-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural features and biological activities . The compound has a molecular formula of C16H26N2O2 and a molecular weight of 278.39 g/mol .
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase isoenzymes.
Medicine: Explored for its potential therapeutic effects in treating diseases such as glaucoma and epilepsy.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione typically involves the reaction of cyclohexylamine with maleic anhydride, followed by cyclization. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the pyrrolidine ring.
Substitution: Formation of substituted derivatives with various alkyl or aryl groups attached to the amino group.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog with similar structural features but lacking the cyclohexyl groups.
Proline derivatives: Compounds with a similar pyrrolidine ring but different substituents at the nitrogen atom.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Uniqueness
1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione is unique due to the presence of two cyclohexyl groups, which enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may contribute to its higher potency and selectivity as an enzyme inhibitor compared to other similar compounds .
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15-11-14(17-12-7-3-1-4-8-12)16(20)18(15)13-9-5-2-6-10-13/h12-14,17H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLMZUBCHSPJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2543446.png)
![N-(1-cyanocyclohexyl)-2-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2543449.png)
![2-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2543450.png)
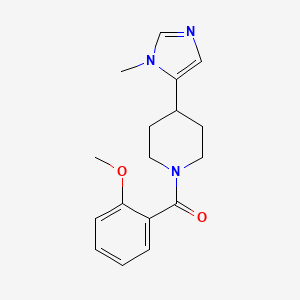
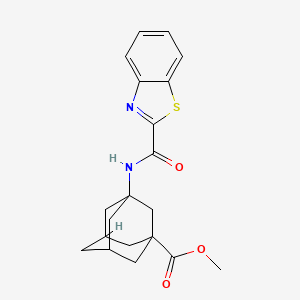
![3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol](/img/structure/B2543455.png)
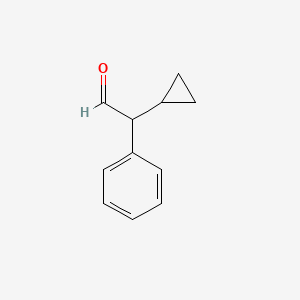

![N-[1-[4-(Difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2543460.png)
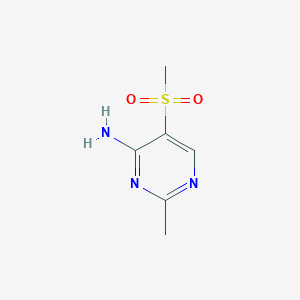
![3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2543465.png)
![ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2543466.png)
